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amine

Cat. No.: B1268397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(4-Methylphenyl)isoxazol-5-amine. The document details expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

generalized experimental protocols for these analytical techniques. This guide is intended to

serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 3-(4-
Methylphenyl)isoxazol-5-amine. While a complete, published dataset for this specific

molecule is not readily available, the data presented is based on the analysis of closely related

structures and established spectroscopic principles of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-(4-Methylphenyl)isoxazol-5-amine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6-7.8 d 2H
Ar-H (ortho to

isoxazole)

~7.2-7.4 d 2H
Ar-H (meta to

isoxazole)

~6.0-6.5 s 1H Isoxazole-H (C4-H)

~5.0-6.0 br s 2H -NH₂

~2.4 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Data for 3-(4-Methylphenyl)isoxazol-5-amine

Chemical Shift (δ, ppm) Assignment

~170 C5 (isoxazole)

~160 C3 (isoxazole)

~140 C-ipso (Aromatic, attached to CH₃)

~129 Ar-CH

~127 Ar-CH

~125 C-ipso (Aromatic, attached to isoxazole)

~95 C4 (isoxazole)

~21 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3-(4-Methylphenyl)isoxazol-5-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium-Strong

N-H stretching (asymmetric

and symmetric) of primary

amine

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (aliphatic -CH₃)

~1640 Strong C=N stretching (isoxazole ring)

1620-1580 Medium-Strong
N-H bending (scissoring) of

primary amine

1600, 1480 Medium C=C stretching (aromatic ring)

1450-1350 Medium C-H bending (aliphatic -CH₃)

~1250 Strong
C-N stretching (aromatic

amine)

~900-650 Strong, Broad N-H wagging of primary amine

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-(4-Methylphenyl)isoxazol-5-amine

m/z Value Interpretation

174 [M]⁺ (Molecular Ion)

159 [M - CH₃]⁺

145 [M - NH]⁺ or [M - C₂H₃]⁺

117 [p-tolyl]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
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The following sections outline generalized experimental procedures for obtaining the

spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 3-(4-Methylphenyl)isoxazol-5-amine is accurately weighed and

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

Data Acquisition:

¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard

acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 or 125

MHz. A wider spectral width (0-200 ppm) is used, and a larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide

(KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition:

The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Electron Ionization (EI) is a common method for generating the mass spectrum, using a

standard electron energy of 70 eV.

Data Acquisition:

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-

charge (m/z) range of approximately 50-500 amu to detect the molecular ion and fragment

ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like 3-(4-Methylphenyl)isoxazol-5-amine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methylphenyl)isoxazol-5-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-
isoxazol-5-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1268397?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-isoxazol-5-amine-nmr-ir-ms
https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-isoxazol-5-amine-nmr-ir-ms
https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-isoxazol-5-amine-nmr-ir-ms
https://www.benchchem.com/product/b1268397#spectroscopic-data-for-3-4-methylphenyl-isoxazol-5-amine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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